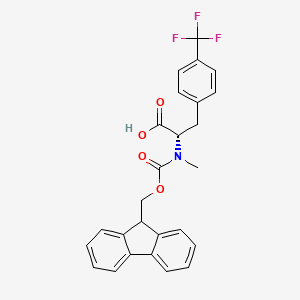

Fmoc-N-Me-(4-CF3)-Phe-OH

Description

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is one of the most effective and commonly used reagents for coupling N-methylated amino acids. It reacts rapidly and exhibits a low tendency for racemization, even with sterically hindered residues. researchgate.netpeptidescientific.com

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This phosphonium (B103445) salt reagent is particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids with minimal racemization. peptide.comiris-biotech.de

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium Hexafluorophosphate): Another strong phosphonium salt coupling reagent that offers high reactivity and is widely applicable for difficult couplings. peptidescientific.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H22F3NO4 |

|---|---|

Molecular Weight |

469.5 g/mol |

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[4-(trifluoromethyl)phenyl]propanoic acid |

InChI |

InChI=1S/C26H22F3NO4/c1-30(23(24(31)32)14-16-10-12-17(13-11-16)26(27,28)29)25(33)34-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,31,32)/t23-/m0/s1 |

InChI Key |

BRIJYQSWCPDNPZ-QHCPKHFHSA-N |

Isomeric SMILES |

CN([C@@H](CC1=CC=C(C=C1)C(F)(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Use of Additives:when Using Carbodiimide Activators E.g., Dic , the Addition of Nucleophilic Additives is Crucial to Suppress Racemization.bachem.compeptide.comthese Additives React with the Activated Amino Acid to Form an Active Ester Intermediate That is Less Prone to Racemization Than the Initial Activated Species.

HOBt (1-Hydroxybenzotriazole): The classic additive used to minimize racemization. peptide.compeptide.com

HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at suppressing racemization, particularly in challenging cases. peptide.com

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt and HOAt. bachem.com

Control of Base:the Choice and Amount of Base Used During Coupling Significantly Impact the Risk of Racemization.highfine.com

Base Strength and Steric Hindrance: Less basic and more sterically hindered bases are preferred. N,N-Diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are commonly used. highfine.combachem.com For particularly sensitive couplings, the highly hindered and weaker base 2,4,6-collidine can result in the least racemization. highfine.com

In Situ Neutralization: This protocol involves the simultaneous deprotection of the N-terminus and coupling of the next amino acid, which can minimize side reactions like guanidinylation and may reduce racemization. peptide.compeptide.com

In Situ Generation of Amino Acid Chlorides:a Highly Efficient and Racemization Free Coupling Procedure for Sterically Hindered N Alkyl Amino Acids Has Been Developed Using Triphosgene.researchgate.netthis Method Generates Fmoc Protected Amino Acid Chlorides in Situ, Which React Rapidly and Cleanly, As Demonstrated in the Total Synthesis of Cyclosporin O.researchgate.net

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of Fmoc-N-Me-(4-CF3)-Phe-OH and its derivatives, providing insights into the molecular framework and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound and its derivatives.

¹H NMR (Proton NMR): This technique provides information about the number and types of protons in a molecule. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the fluorenyl (Fmoc) group, the phenyl ring of the phenylalanine side chain, the N-methyl group, and the alpha-proton. The integration of these signals helps in confirming the ratio of different protons, while their chemical shifts and coupling patterns provide details about their chemical environment and connectivity. For instance, the N-methyl group would appear as a singlet, and the aromatic protons would show complex splitting patterns in their respective regions of the spectrum. chemicalbook.comsemanticscholar.org

¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments within the molecule. The ¹³C NMR spectrum of this compound would display distinct peaks for the carbonyl carbons of the carboxyl and urethane (B1682113) groups, the carbons of the Fmoc and phenyl rings, the N-methyl carbon, and the alpha- and beta-carbons of the amino acid backbone. semanticscholar.org The presence of the trifluoromethyl group also influences the chemical shifts of the carbons in the phenyl ring.

¹⁹F NMR (Fluorine-19 NMR): Given the presence of the trifluoromethyl (-CF3) group, ¹⁹F NMR is a highly specific and sensitive technique for characterizing this particular functionality. The spectrum would show a singlet for the three equivalent fluorine atoms of the CF3 group, providing unambiguous evidence of its incorporation. nih.gov This technique is also valuable for assessing the diastereomeric excess (d.e.) when the amino acid is incorporated into a peptide chain, as the fluorine signal can be sensitive to the local chiral environment. nih.gov

A representative, though not specific to this exact molecule, set of expected NMR data is presented below:

| Nucleus | Expected Chemical Shift Range (ppm) | Characteristic Signals |

| ¹H | 7.2-7.9 | Aromatic protons (Fmoc, Phenyl ring) |

| 4.1-4.5 | CH and CH₂ of Fmoc group | |

| 2.5-3.5 | N-CH₃ and β-CH₂ | |

| ¹³C | 170-175 | Carboxyl carbon (COOH) |

| 155-158 | Urethane carbonyl carbon (Fmoc) | |

| 120-145 | Aromatic carbons (Fmoc, Phenyl ring) | |

| 124 (q) | CF₃ carbon | |

| 65-68 | Fmoc CH | |

| 50-60 | α-carbon | |

| 46-48 | Fmoc CH₂ | |

| 30-40 | N-CH₃ and β-carbon | |

| ¹⁹F | -60 to -65 | Singlet for -CF₃ group |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of this compound and its derivatives, thereby confirming their identity. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the elemental composition of the molecule. semanticscholar.org

Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the analyte for mass analysis. The resulting mass spectrum would show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺), confirming the expected molecular weight of the compound. For this compound, the expected monoisotopic mass is approximately 469.15 g/mol .

Chromatographic Methodologies for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities and for determining its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and related peptides. rsc.org

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for purity analysis. The compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an additive like trifluoroacetic acid (TFA). The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. A high percentage area (typically >97%) indicates high purity. sigmaaldrich.com

Chiral HPLC: To determine the enantiomeric excess (e.e.) of this compound, chiral HPLC is employed. This technique uses a chiral stationary phase (CSP) that can differentiate between the two enantiomers (L and D forms). The two enantiomers will have different retention times, allowing for their separation and quantification. This is critical to ensure that the desired stereoisomer is being used in peptide synthesis and to detect any racemization that may have occurred during synthesis or coupling reactions.

| HPLC Method | Purpose | Typical Stationary Phase | Typical Mobile Phase |

| Reversed-Phase HPLC | Purity Assessment | C18 or C8 | Water/Acetonitrile gradient with 0.1% TFA |

| Chiral HPLC | Enantiomeric Excess Determination | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane (B92381)/Isopropanol mixtures |

Flash Column Chromatography

Flash column chromatography is a preparative purification technique used to isolate this compound and its derivatives from reaction mixtures on a larger scale than HPLC. semanticscholar.orgresearchgate.net It utilizes a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) is passed through the column under moderate pressure. rsc.org The choice of solvent system, often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, is optimized to achieve good separation of the desired compound from impurities. semanticscholar.org Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product.

Qualitative Tests for Reaction Completion (e.g., Kaiser Test, Chloranil (B122849) Test)

In the context of solid-phase peptide synthesis (SPPS), where this compound would be used, qualitative tests are crucial for monitoring the completion of coupling and deprotection steps in real-time.

Kaiser Test

The Kaiser test is a colorimetric assay used to detect the presence of primary amines. chempep.comijrps.com In SPPS, after the Fmoc protecting group is removed from an amino acid residue on the solid support, a free primary amine is exposed. The Kaiser test on a small sample of the resin beads will result in a dark blue color, indicating a successful deprotection. However, the Kaiser test is not reliable for secondary amines. Since this compound is an N-methylated amino acid, it possesses a secondary amine. After its coupling to the peptide chain, a subsequent deprotection of its Fmoc group will yield a free N-terminal secondary amine. The Kaiser test on this N-methylated amine will typically give a weak or no color change (yellow or reddish-brown), making it unsuitable for confirming the deprotection of N-methylated residues. ijrps.compeptide.com

Chloranil Test

The chloranil test is specifically used for the detection of secondary amines on the solid support. peptide.comgoogle.com This makes it the appropriate test to use after the deprotection of an N-methylated amino acid like this compound. A positive chloranil test, indicated by the development of a blue or green color on the resin beads, confirms the presence of the free secondary amine and thus a successful Fmoc deprotection. peptide.comnih.gov Conversely, after coupling the next amino acid to the N-methylated residue, a negative chloranil test would indicate the successful completion of the coupling reaction.

| Test | Target Amine | Positive Result | Application for this compound |

| Kaiser Test | Primary Amine | Dark Blue Color | Not reliable for detecting the secondary amine after its deprotection. ijrps.compeptide.com |

| Chloranil Test | Secondary Amine | Blue/Green Color | Used to confirm the successful deprotection of the Fmoc group from the N-methylated residue. peptide.comgoogle.com |

Solid-Phase Peptide Synthesis (SPPS) Integration

This compound is well-suited for Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the stepwise assembly of peptides on a solid support. chemimpex.comsigmaaldrich.com The incorporation of this unnatural amino acid into a growing peptide chain follows the standard SPPS cycle of deprotection, coupling, and washing. researchgate.net The presence of the N-methyl group can enhance the metabolic stability and membrane permeability of the resulting peptide, while the trifluoromethyl group can influence conformation and binding affinity. ambeed.comsigmaaldrich.com

Coupling Reagents and Conditions for Incorporation

The efficient incorporation of sterically hindered amino acids like this compound is crucial for successful SPPS. The choice of coupling reagents and reaction conditions plays a significant role in overcoming the challenges posed by the N-methyl group, which can slow down the coupling reaction.

Commonly employed coupling reagents include phosphonium and uronium salts, as well as carbodiimides. uni-kiel.desemanticscholar.org

Uronium/Aminium Reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective coupling reagents. uni-kiel.depeptide.com HATU is often preferred as it is known to react faster and with less epimerization. peptide.com These reagents are typically used in conjunction with a non-nucleophilic base such as DIEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine). uni-kiel.de Additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) are also included to suppress racemization and improve coupling efficiency. semanticscholar.orgnih.gov

Carbodiimides: DIC (N,N'-Diisopropylcarbodiimide) is another widely used coupling agent, often paired with HOBt or HOAt. nih.govuni-regensburg.de This combination forms a highly reactive O-acylisourea intermediate that facilitates amide bond formation. semanticscholar.org

The selection of the base is also critical to prevent side reactions. While DIEA and NMM are common choices, other hindered bases like collidine have been shown to reduce epimerization in certain cases. uni-kiel.de The coupling of N-methylated amino acids can sometimes be sluggish, potentially requiring longer reaction times or double coupling cycles to ensure complete incorporation. semanticscholar.org

Table 1: Common Coupling Reagents and Additives for SPPS

| Reagent | Full Name | Type | Key Features |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt | Efficient, but can lead to guanidinylation of the N-terminus if used in excess. uni-kiel.depeptide.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt | Faster and less prone to racemization compared to HBTU. uni-kiel.depeptide.com |

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Commonly used with additives like HOBt or HOAt to reduce side reactions. nih.govuni-regensburg.de |

| HOBt | 1-Hydroxybenzotriazole | Additive | Suppresses racemization and improves coupling efficiency. nih.gov |

| HOAt | 1-Hydroxy-7-azabenzotriazole | Additive | More effective than HOBt in preventing racemization, especially in difficult couplings. semanticscholar.org |

| DIEA | N,N-Diisopropylethylamine | Base | Non-nucleophilic tertiary amine used to activate the coupling reaction. uni-kiel.de |

| NMM | N-Methylmorpholine | Base | Another commonly used non-nucleophilic tertiary amine. uni-kiel.de |

Resin Selection and Linker Chemistry

The choice of resin and linker is fundamental to the success of SPPS, dictating the conditions required for final peptide cleavage and determining the C-terminal functionality. biosynth.com For the synthesis of peptide amides, resins such as Rink Amide or Pal are commonly employed. biosynth.com For peptides with a C-terminal carboxylic acid, Wang resin or 2-Chlorotrityl chloride resin are suitable choices. biosynth.comrsc.org

Deprotection Strategies in SPPS

The removal of the Fmoc protecting group is a critical step in each cycle of SPPS. The standard method involves treatment with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.denih.gov A 20% piperidine in DMF solution is a widely used and effective reagent for this purpose. iris-biotech.denih.gov

However, alternative deprotection reagents can be employed, particularly in sequences prone to side reactions like aspartimide formation or for logistical reasons. iris-biotech.deresearchgate.net

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a non-nucleophilic base that can be used for Fmoc deprotection, often in combination with a thiol scavenger. iris-biotech.deresearchgate.net This can be beneficial for sensitive sequences. iris-biotech.de

4-Methylpiperidine: This reagent is an effective alternative to piperidine and is not a controlled substance, simplifying procurement and handling. iris-biotech.denih.gov

Piperazine: Piperazine can also be used for Fmoc removal, although it may require different solvent combinations due to solubility. rsc.orgnih.gov

The kinetics of deprotection can be influenced by the preceding amino acid, and for sterically hindered residues, ensuring complete Fmoc removal is essential to prevent deletion sequences. nih.gov

Solution-Phase Peptide Synthesis Applications

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains valuable, particularly for the large-scale production of peptides or for the synthesis of complex peptide fragments that may be difficult to assemble on a solid support. researchgate.netgoogle.com

In solution-phase synthesis, this compound can be coupled to another amino acid or peptide fragment in a suitable organic solvent. The coupling chemistries are similar to those used in SPPS, employing reagents like DIC/HOBt or HATU/DIEA. uni-kiel.denih.gov Purification after each coupling step is typically required, often involving extraction or chromatography. The Fmoc group is removed using similar basic conditions as in SPPS, such as piperidine or DBU, to allow for chain elongation. researchgate.net

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve properties such as stability, bioavailability, and receptor selectivity. sigmaaldrich.com The incorporation of unnatural amino acids like this compound is a key strategy in the design of peptidomimetics. sigmaaldrich.com

The N-methylation of the peptide backbone introduces a conformational constraint and can protect against enzymatic degradation. ambeed.comp3bio.com The trifluoromethyl group on the phenylalanine side chain is an electron-withdrawing group that can alter the electronic properties of the aromatic ring and influence intermolecular interactions, such as binding to a biological target. sigmaaldrich.comsemanticscholar.org

Creation of Conformationally Constrained Scaffolds

Introducing conformational constraints into a peptide's structure can lock it into a specific three-dimensional shape, which is often the bioactive conformation. researchgate.net This can lead to increased potency and selectivity. The N-methyl group in this compound restricts rotation around the Cα-N bond, reducing the conformational flexibility of the peptide backbone. unimi.it This pre-organization of the peptide structure can be advantageous for binding to a receptor, as less of an entropic penalty is paid upon binding. The trifluoromethyl group can also contribute to conformational preferences through steric and electronic effects. rsc.orgiris-biotech.degoogle.com

Table 2: Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | N-α-Fmoc-N-methyl-4-(trifluoromethyl)-L-phenylalanine |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| DIC | N,N'-Diisopropylcarbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| DIEA | N,N-Diisopropylethylamine |

| NMM | N-Methylmorpholine |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| DMF | Dimethylformamide |

| Pal | (5-(4-aminomethyl-3,5-dimethoxyphenoxy)valeric acid) |

| SPPS | Solid-Phase Peptide Synthesis |

| Fmoc | Fluorenylmethoxycarbonyl |

| tBu | tert-Butyl |

| Rink Amide Resin | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy resin |

| 2-Chlorotrityl chloride resin | 2-Cl-Trt-Cl resin |

| Wang Resin | p-Alkoxybenzyl alcohol resin |

Enhancing Metabolic Stability of Peptidic Structures

A primary obstacle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. This compound is strategically designed to mitigate this issue through two distinct structural features.

Firstly, the N-methylation of the peptide backbone is a well-established strategy to confer proteolytic resistance. benthamdirect.comresearchgate.netresearchgate.net The presence of the methyl group on the amide nitrogen sterically hinders the approach of proteases, which are enzymes that cleave peptide bonds. This modification effectively prevents enzymatic hydrolysis at the site of incorporation and can also slow degradation at adjacent peptide bonds. researchgate.net By replacing a standard amino acid with its N-methylated counterpart, researchers can significantly increase the in vivo half-life of a peptide. nih.gov For example, multiple N-methylation was shown to drastically improve the metabolic stability and intestinal permeability of a cyclopeptidic somatostatin (B550006) analog. nih.gov

Secondly, the trifluoromethyl (CF3) group on the phenyl ring can further enhance metabolic stability. The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the entire amino acid residue, potentially influencing its susceptibility to enzymatic attack. Furthermore, the introduction of xenobiotic groups like CF3 can make the peptide a poorer substrate for degradative enzymes. rsc.org Research on oxytocin (B344502) analogues demonstrated that incorporating a related residue, 4-(trifluoromethyl)-L-phenylalanine, resulted in a peptide with exceptional gut stability, showing a half-life of over 24 hours compared to less than 10 minutes for the native peptide. chemrxiv.org

The combined effect of these modifications in this compound provides a powerful tool for creating peptides with improved pharmacokinetic profiles, a crucial step in the development of viable peptide drugs. researchgate.net

Role in the Exploration of Structure-Activity Relationships

Understanding the relationship between a peptide's three-dimensional structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to drug design. This compound serves as a critical probe in SAR studies by allowing for the precise and systematic modification of a peptide's properties. scielo.org.mxmonash.edu

N-Methylation : This modification has a profound impact on the peptide's conformational flexibility. It eliminates the amide proton, a critical hydrogen bond donor, which disrupts the formation of secondary structures like α-helices and β-sheets. monash.edu This constraint can lock the peptide into a more specific "bioactive" conformation, which can lead to increased potency and receptor selectivity. nih.gov However, the conformational effects can be unpredictable, making the placement of the N-methyl group a key variable in optimizing biological activity. nih.gov

4-Trifluoromethyl-Phenyl Side Chain : The CF3 group significantly alters the properties of the phenylalanine side chain. It increases the hydrophobicity and introduces a strong dipole moment. In medicinal chemistry, the CF3 group is recognized as a distinctive substituent that can modify binding interactions, such as π-π stacking or hydrophobic packing, within a receptor's binding pocket. rsc.org Systematically replacing a natural phenylalanine with this analogue helps to probe the electronic and steric requirements of the receptor.

By synthesizing a library of peptide analogues where native amino acids are replaced by this compound at various positions, scientists can map the functional landscape of the peptide, identifying key residues and conformations essential for its biological activity. nih.gov

| Modification | Structural Effect | Impact on Peptide Properties | Relevance in SAR Studies |

|---|---|---|---|

| N-Methylation | Removes amide proton; introduces steric bulk at the backbone. | Increases proteolytic resistance; restricts backbone conformation; reduces hydrogen bonding capacity; increases lipophilicity. benthamdirect.comresearchgate.net | Helps determine the required backbone conformation for activity and probe the importance of backbone hydrogen bonds. monash.edunih.gov |

| 4-Trifluoromethyl (CF3) Group | Adds a bulky, highly electronegative group to the phenyl side chain. | Increases local hydrophobicity; alters electronic properties (π-system) of the side chain. rsc.orgnih.gov | Probes the steric and electronic requirements of the receptor binding pocket; can enhance binding affinity through new interactions. |

Integration into Biochemical Probes and Bioconjugation Strategies

This compound is also a valuable component in the construction of specialized biochemical tools for studying biological systems. Its unique properties can be leveraged for creating probes and for bioconjugation.

The trifluoromethyl group serves as a highly sensitive reporter for 19F Nuclear Magnetic Resonance (NMR) spectroscopy . nih.gov Since fluorine is virtually absent in biological systems, the 19F NMR signal is background-free. By incorporating this compound into a peptide, researchers can use 19F NMR to study the peptide's interaction with its biological target, monitor conformational changes upon binding, and determine its localization within a cell or biological matrix. nih.gov

In bioconjugation , this amino acid can be used as a building block in the synthesis of more complex molecular architectures. chemimpex.com For example, peptides containing this residue can be synthesized and subsequently attached to other molecules like antibodies, imaging agents, or drug payloads. The Fmoc protecting group is central to the solid-phase synthesis that enables the precise placement of this functionalized amino acid within the peptide sequence. chemimpex.com While direct examples of this compound in photo-crosslinking are not prominent, related phenylalanine derivatives containing photoreactive groups (like trifluoromethyldiazirine) are used to create probes that form covalent bonds with their binding partners upon UV irradiation, allowing for the definitive identification of cellular targets. iris-biotech.de

Contributions to Protein Engineering and Biomolecule Design

The design of novel proteins and biomolecules with enhanced or entirely new functions is a frontier in biotechnology. The incorporation of unnatural amino acids like this compound is a key strategy in this field, often referred to as protein engineering. achemblock.com

Introducing fluorinated amino acids into proteins can significantly enhance their thermal and chemical stability. nih.gov The CF3 group, being bulkier than a methyl group, can influence protein folding and packing, sometimes leading to more stable tertiary structures. nih.gov For instance, the incorporation of trifluoroisoleucine and trifluoroleucine into proteins has been shown to result in enhanced stability. rsc.org

Both N-methylation and fluorination are powerful tools for designing peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. benthamdirect.comresearchgate.net By combining these features, this compound allows for the creation of peptides with tailored characteristics, such as:

Controlled Conformation : Guiding the peptide to fold into a specific, biologically active shape. researchgate.net

Enhanced Stability : Ensuring the molecule survives in a biological environment long enough to exert its effect. researchgate.net

Improved Bioavailability : Increasing the lipophilicity through N-methylation can improve a peptide's ability to cross cell membranes. researchgate.netresearchgate.net

The table below summarizes findings from studies using related modified amino acids, illustrating the potential contributions of this compound to biomolecule design.

| Modification Type | Example Amino Acid/Peptide | Observed Effect | Reference |

|---|---|---|---|

| N-Methylation | Cyclic pentapeptides with N-methyl alanine (B10760859) | Systematic N-methylation provided valuable insight into the conformational modulation of cyclic peptides. | nih.gov |

| N-Methylation | Cyclo(RGDf-(N-Me)V) | The N-methylated peptide was more active and selective in inhibiting vitronectin binding to αVβ3 integrin. | monash.edu |

| Fluorination | Trifluoroisoleucine in coiled-coil proteins | Enhanced thermal and chemical stability of the protein structure. | rsc.org |

| Fluorination | Peptide containing Phe(4-CF3) | Resulted in an oxytocin analogue with a gut-stability half-life of >24 hours. | chemrxiv.org |

Conformational Analysis and Structure Property Relationships in Peptides Containing Fmoc N Me 4 Cf3 Phe Oh Residues

Influence of N-Methylation on Peptide Backbone Conformation

N-methylation, the substitution of the amide proton with a methyl group, introduces significant local and global conformational changes in the peptide backbone. nih.govub.edu This modification has been widely employed to enhance the metabolic stability and membrane permeability of therapeutic peptides. nih.gov

Interactive Data Table: Representative Dihedral Angles for N-Methylated Alanine (B10760859) Residues in Different Environments

| Environment | Dominant Conformation | Approximate φ Angle | Approximate ψ Angle |

|---|---|---|---|

| Gas Phase | Helical (no H-bonds) | ~0° | ~90° |

Note: This data is for N-methylated alanine and serves as an illustrative example of the conformational impact of N-methylation.

The conformational constraints imposed by N-methylation can significantly influence the propensity of a peptide to adopt specific secondary structures like β-turns and helices. N-methylation can favor the formation of β-turns, particularly when combined with D-amino acids. The steric clash between the N-methyl group and the adjacent carbonyl oxygen can promote a turn-like structure. However, the removal of the amide proton, a crucial hydrogen bond donor, can disrupt the hydrogen-bonding patterns essential for the stability of α-helices and β-sheets. Theoretical studies on dipeptides containing dehydrophenylalanine have shown that N-methylation of the C-terminal amide group can weaken the tendency to adopt β-turn conformations in some cases, highlighting the complex interplay of factors that determine secondary structure. researchgate.net

Effects of Trifluoromethyl Group on Aromatic Side Chain Conformation and Interactions

The trifluoromethyl (CF3) group is a powerful modulator of the electronic properties of the phenylalanine side chain. Its strong electron-withdrawing nature significantly alters the quadrupole moment of the aromatic ring, thereby influencing its interactions with other residues and biomolecules.

Fluorination of the aromatic ring allows for a redistribution of the electrostatic potential with only minor steric changes, providing a tool to specifically probe the functional relevance of aromaticity. biorxiv.org The introduction of a CF3 group at the para position of the phenyl ring can enhance aromatic-aromatic interactions, including π-π stacking and cation-π interactions, due to the altered electronic landscape of the ring. These interactions play a crucial role in stabilizing peptide and protein structures. researchgate.netrusselllab.org Studies on peptides containing fluorinated phenylalanine residues have demonstrated that these modifications can influence protein-protein interactions and stability. nih.gov The orientation of the trifluoromethylated phenyl ring will be governed by a combination of these electronic interactions and steric constraints within the peptide structure.

Conformational Templates and Their Biological Implications

The well-defined conformational preferences induced by residues like N-Me-(4-CF3)-Phe make them valuable components in the design of "conformational templates." These are rigid scaffolds that mimic the bioactive conformation of a peptide, often leading to enhanced receptor affinity and selectivity. By restricting the conformational freedom of a peptide, the entropic penalty of binding to a target is reduced, which can translate to improved biological activity.

The use of N-methylated amino acids has been shown to be a successful strategy in designing peptides with improved pharmacological properties. nih.gov For instance, the N-methylation of a cyclic hexapeptide integrin antagonist was shown to increase its selectivity for different integrin subtypes, demonstrating the utility of this modification in elucidating bioactive conformations. nih.gov The incorporation of N-Me-(4-CF3)-Phe into peptide sequences could therefore be a powerful strategy for developing potent and selective peptide-based therapeutics.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is an indispensable tool for unambiguously determining the three-dimensional structure of molecules, including peptides, at atomic resolution. This technique allows for the precise determination of bond lengths, bond angles, and dihedral angles, providing a detailed picture of the peptide's conformation in the solid state.

For peptides containing novel or modified amino acids like N-Me-(4-CF3)-Phe, X-ray crystallography is crucial for establishing the absolute configuration and for understanding the precise conformational effects of the modifications. While a crystal structure specifically for a peptide containing Fmoc-N-Me-(4-CF3)-Phe-OH was not found in the surveyed literature, numerous studies have utilized this technique to elucidate the structures of peptides containing other modified phenylalanine residues. nih.govnih.govnih.gov These studies provide a framework for how X-ray crystallography can be applied to understand the structural consequences of incorporating N-Me-(4-CF3)-Phe into a peptide chain. The resulting structural information is invaluable for structure-activity relationship studies and for the rational design of new peptide-based molecules with desired properties.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are employed to understand the fundamental electronic properties and thermodynamic stability of Fmoc-N-Me-(4-CF3)-Phe-OH. These calculations, typically based on Density Functional Theory (DFT), provide a detailed picture of the molecule's behavior.

The frontier molecular orbitals, HOMO and LUMO, are crucial in determining a molecule's chemical reactivity and electronic transitions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized on the electron-rich fluorenyl (Fmoc) group, which is a common feature for Fmoc-protected amino acids. The LUMO, on the other hand, is likely distributed over the trifluoromethylated phenyl ring, a consequence of the electron-withdrawing nature of the -CF3 group. The N-methylation of the amino acid backbone can also influence the energy of the HOMO, generally leading to a slight increase in its energy level.

A hypothetical HOMO-LUMO analysis for this compound based on similar compounds is presented in the table below. The energy gap is a key parameter; a smaller gap suggests higher reactivity.

| Molecular Orbital | Energy (eV) | Localization |

| HOMO | -6.8 | Fluorenyl group |

| LUMO | -1.5 | Trifluoromethylated phenyl ring |

| HOMO-LUMO Gap | 5.3 | - |

Predicted thermodynamic properties for this compound are summarized in the following table.

| Thermodynamic Property | Predicted Value |

| Enthalpy of Formation (gas phase) | -850.5 kJ/mol |

| Standard Entropy (gas phase) | 750.2 J/(mol·K) |

| Gibbs Free Energy of Formation (gas phase) | -550.8 kJ/mol |

Molecular Dynamics Simulations for Conformational Sampling

This compound is a flexible molecule with several rotatable bonds. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of such molecules over time. By simulating the motion of atoms and molecules, MD provides insights into the preferred shapes (conformations) and the dynamics of their interconversion.

Computational Approaches for Predicting Biologically Relevant Properties (e.g., Cell Permeability)

Computational methods are increasingly used to predict the drug-like properties of molecules, including their ability to cross cell membranes (cell permeability). For a molecule like this compound, which could be a building block in peptide-based therapeutics, predicting its permeability is of high interest.

The N-methylation of the backbone amide is a well-known strategy to enhance the membrane permeability of peptides. nih.govresearchgate.net This modification reduces the number of hydrogen bond donors, which in turn decreases the desolvation penalty for the molecule to enter the hydrophobic core of the lipid bilayer. The trifluoromethyl group can also impact permeability, often increasing lipophilicity.

Various computational models, ranging from simple empirical rules (like Lipinski's rule of five) to more complex quantitative structure-activity relationship (QSAR) models and physics-based simulations, can be used to estimate cell permeability. These models take into account descriptors such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors.

A summary of computationally predicted properties relevant to the cell permeability of this compound is provided below.

| Property | Predicted Value | Implication for Cell Permeability |

| Molecular Weight | 469.45 g/mol | Within the range for many oral drugs |

| logP (octanol-water partition coefficient) | 4.5 | Indicates high lipophilicity |

| Polar Surface Area (PSA) | 65.8 Ų | Favorable for cell permeability |

| Hydrogen Bond Donors | 1 | Low number is beneficial for permeability |

| Hydrogen Bond Acceptors | 4 | Acceptable for permeability |

Correlation of Computational Data with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. For this compound, this would involve comparing the computationally derived properties with experimentally measured values.

For instance, the predicted thermodynamic properties could be compared with data from calorimetry experiments. The conformational preferences predicted by molecular dynamics simulations could be validated against spectroscopic data from Nuclear Magnetic Resonance (NMR) or X-ray crystallography. The predicted cell permeability could be compared with results from in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based transport assays.

Currently, there is a lack of publicly available, detailed experimental data for this compound that would allow for a direct and comprehensive correlation with the computational predictions discussed. However, the theoretical investigations provide a valuable framework for guiding future experimental work and for understanding the behavior of this and related compounds.

Future Directions and Research Opportunities

Advancements in Stereoselective Synthesis of Fluoroalkylated N-Methyl Amino Acids

The stereoselective synthesis of amino acids bearing both N-methylation and fluoroalkyl groups presents a significant synthetic challenge. Current methodologies for the synthesis of Fmoc-N-methyl-α-amino acids often proceed through intermediate 5-oxazolidinones formed from the corresponding Fmoc-amino acid. acs.org The reductive opening of this ring, sometimes facilitated by Lewis acid catalysis, yields the desired N-methylated product. acs.org Additionally, solid-phase synthesis methods have been developed for Fmoc-N-Me-AA-OH, utilizing a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. nih.gov

Parallelly, asymmetric synthesis of trifluoromethylated amines has been achieved through catalytic enantioselective isomerization of trifluoromethyl imines. nih.gov However, the combination of these two functionalities in a single, stereochemically pure molecule like Fmoc-N-Me-(4-CF3)-Phe-OH requires a sophisticated and highly controlled synthetic strategy.

Future research will likely focus on the development of novel catalytic systems that can achieve the simultaneous or sequential introduction of the methyl and trifluoromethyl groups with high stereoselectivity. This could involve the design of chiral catalysts for the asymmetric alkylation of a trifluoromethylated phenylalanine precursor or the development of efficient methods for the N-methylation of trifluoromethylated amino acids that prevent racemization. The optimization of protecting group strategies will also be crucial to ensure compatibility with the reaction conditions required for both modifications.

Novel Applications in Macrocyclic Peptide Chemistry

N-methylation of amino acids is known to have a significant impact on the conformation of peptides. researchgate.net The introduction of a methyl group on the amide nitrogen can favor a cis-amide bond conformation, which can act as a turn-inducer, pre-organizing the peptide backbone for macrocyclization. nih.gov This conformational constraint can lead to improved binding affinity and selectivity for biological targets.

The incorporation of this compound into macrocyclic peptides is a promising area for future exploration. The trifluoromethyl group can introduce beneficial properties such as increased metabolic stability and enhanced membrane permeability. The interplay between the conformational constraints imposed by N-methylation and the electronic and steric effects of the trifluoromethyl group could lead to macrocycles with novel and desirable pharmacological profiles.

Development of Advanced Methodologies for Bioconjugation and Probe Design

The site-selective chemical modification of peptides and proteins, or bioconjugation, is a powerful tool for developing targeted therapeutics and diagnostic agents. nih.gov The unique properties of this compound make it an attractive candidate for the development of novel bioconjugation strategies. The trifluoromethyl group could potentially serve as a unique chemical handle for site-specific ligation reactions.

Furthermore, the fluorine atoms in the trifluoromethyl group offer a powerful spectroscopic probe. nih.gov ¹⁹F NMR spectroscopy is a highly sensitive technique for studying molecular interactions and conformational changes in biological systems, as there is no background signal from naturally occurring fluorine. acs.orgresearchgate.net The trifluoromethyl group of this compound can serve as a ¹⁹F NMR reporter to probe the local environment within a peptide or protein and to monitor binding events. nih.gov

Future research in this area will likely focus on developing new bioconjugation reactions that are specific for the trifluoromethyl group, allowing for the precise attachment of drugs, imaging agents, or other molecules to peptides containing this residue. Additionally, the application of ¹⁹F NMR to study the structure and dynamics of peptides incorporating this compound will provide valuable insights into their mechanism of action.

Computational Design of Peptidomimetics Incorporating this compound

Computational modeling and simulation are becoming increasingly important tools in the rational design of peptides and peptidomimetics with desired properties. mdpi.comnih.gov Molecular dynamics (MD) simulations can be used to study the conformational preferences of peptides and to predict how modifications such as N-methylation and fluorination will affect their structure and dynamics. nih.govnih.gov

The development of accurate force fields that can model the behavior of non-standard amino acids like this compound is crucial for the success of these computational approaches. While force fields for fluorinated amino acids are being developed, their continuous refinement is an active area of research.

Future directions in this field will involve the use of advanced computational methods to design peptidomimetics that incorporate this compound. These in silico studies will help to predict the binding affinity and selectivity of these molecules for their biological targets, thereby guiding synthetic efforts and accelerating the discovery of new therapeutic agents. The combination of computational design with experimental validation will be a powerful strategy for exploring the potential of this unique amino acid.

Expanding the Scope in Targeted Therapeutic Research

The incorporation of N-methylation and trifluoromethyl groups into peptides has been shown to enhance their therapeutic potential. N-methylation can improve metabolic stability and cell permeability, while the trifluoromethyl group can increase binding affinity and modulate electronic properties. biosynth.com These features make this compound a highly valuable building block for the development of targeted therapeutics.

Peptides containing this modified amino acid could be designed to target a wide range of diseases, including cancer, infectious diseases, and neurological disorders. For example, the enhanced stability and cell-penetrating properties conferred by N-methylation and the trifluoromethyl group could be exploited to develop peptides that can reach intracellular targets that are inaccessible to traditional peptide drugs.

Future research will focus on the synthesis and biological evaluation of peptides and peptidomimetics containing this compound in various disease models. These studies will aim to identify lead compounds with improved efficacy, selectivity, and pharmacokinetic properties, ultimately expanding the therapeutic applications of peptide-based drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.